S-(N-Methylcarbamoyl)glutathione-d3

Description

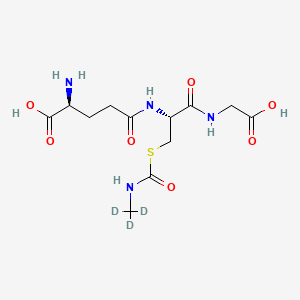

S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) is a deuterium-labeled analog of S-(N-Methylcarbamoyl)glutathione (SMG), a reactive glutathione conjugate formed during the metabolism of methyl isocyanate (MIC) and N-methylformamide (NMF). SMG arises via oxidative metabolism of NMF, followed by conjugation with glutathione (GSH) . The deuterated form (SMG-d3) incorporates three deuterium atoms, typically in the methyl carbamoyl group, to study primary kinetic isotope effects (KIE) in metabolic pathways. Research demonstrates that deuterium substitution reduces hepatotoxicity by altering the metabolic processing of N-methylformamide, as evidenced by diminished hepatic enzyme leakage in mice . SMG is also implicated in the systemic toxicity of MIC, with studies showing its embryotoxic and dysmorphogenic effects in murine models .

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O7S |

|---|---|

Molecular Weight |

367.40 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |

InChI Key |

ROWIKVIWEBGFSY-LLYRNZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Deuterium Labeling

Deuteration Strategies for Glutathione Derivatives

The synthesis of S-(N-Methylcarbamoyl)glutathione-d3 requires strategic incorporation of deuterium atoms at specific positions to maintain the compound's bioanalytical utility. Several approaches can be employed for such deuterium incorporation:

Direct synthesis using deuterated precursors: This approach utilizes starting materials that already contain deuterium atoms at the desired positions.

Hydrogen-deuterium exchange reactions: These reactions selectively replace hydrogen atoms with deuterium under specific reaction conditions.

Enzymatic incorporation methods: Some deuteration processes can be catalyzed by enzymes under controlled conditions.

In the case of this compound, the most common approach involves using deuterated reagents in the synthesis process, particularly for introducing the trideuteriomethyl group in the N-methylcarbamoyl moiety.

Critical Considerations for Stable Isotope Labeling

When preparing deuterated compounds for analytical standards, several key factors must be carefully controlled:

Isotopic purity: High isotopic purity is essential for accurate quantitation, with commercial this compound typically having isotopic purity exceeding 98.7%.

Chromatographic behavior: The deuterated compound should ideally have identical chromatographic retention times to the non-deuterated analog to ensure accurate quantitation.

Position stability: Deuterium atoms must be incorporated at positions resistant to back-exchange under typical analytical conditions.

Mass spectral characteristics: The labeled compound should produce distinctive fragmentation patterns that allow clear differentiation from the non-labeled analog.

Specific Preparation Methods

Synthesis from Deuterated Precursors

The primary approach for synthesizing this compound involves using deuterated reagents to directly incorporate deuterium atoms during the formation of the compound. Based on research findings and chemical principles, the following methods have been established:

Synthesis via Deuterated Methyl Isocyanate

This approach involves the reaction of glutathione with deuterated methyl isocyanate (CD₃-NCO) to form the desired product. The deuterated methyl isocyanate can be prepared by reacting deuterated methylamine (CD₃-NH₂) with phosgene or a phosgene equivalent under controlled conditions.

The reaction pathway typically proceeds as follows:

- Preparation of deuterated methyl isocyanate

- Reaction of glutathione with the deuterated methyl isocyanate in buffered aqueous solution

- Purification of the resulting conjugate

This method yields high isotopic purity since the deuterium atoms are already incorporated in the methyl isocyanate precursor before conjugation with glutathione.

Deuteration Using Alternative Deuterated Reagents

Research on similar compounds suggests that alternative deuterated reagents can also be employed for the synthesis of this compound. For instance, the use of deuterated L-cysteine (Cys-d4) has been demonstrated as an effective deuterium source in mechanochemical reactions.

In this approach, the deuterated reagent serves as both a nucleophile and a deuterium source, enabling the incorporation of deuterium atoms at specific positions in the target molecule. The reaction conditions typically involve controlled temperature and pH to ensure selective deuteration.

Post-Synthetic Deuteration Approaches

An alternative strategy involves the deuteration of pre-formed S-(N-Methylcarbamoyl)glutathione. This approach requires selective deuteration of the methyl group, which can be challenging but offers certain advantages:

Metal-Catalyzed Deuteration

Recent developments in deuteration chemistry have demonstrated the effectiveness of metal catalysts, such as palladium and rhodium complexes, in facilitating hydrogen-deuterium exchange at specific positions. These catalysts can activate C-H bonds, allowing for selective deuteration under relatively mild conditions.

For example, research has shown that rhodium catalysts ([Cp*RhCl₂]₂) can enable selective deuteration of specific positions in heterocyclic compounds. Similar approaches could potentially be applied to the selective deuteration of the methyl group in S-(N-Methylcarbamoyl)glutathione.

Exchange Reactions in Deuterated Solvents

Another approach involves the use of deuterated solvents, such as deuterated water (D₂O) or deuterated alcohols (EtOD), to facilitate hydrogen-deuterium exchange reactions. This method has been successfully employed for the deuteration of various compounds, including thiol derivatives.

For instance, a procedure described for the deuteration of thiols involves dissolving the compound in deuterated ethanol (EtOD), refluxing for 1 hour, evaporating under reduced pressure, and repeating the process multiple times to achieve high deuterium incorporation.

Table 1 provides a comparison of the different preparation methods for this compound:

Table 1: Comparison of Preparation Methods for this compound

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Isotopic Purity |

|---|---|---|---|---|---|

| Deuterated Methyl Isocyanate Route | Glutathione, CD₃-NCO | Buffered aqueous solution, pH 7.4, 37°C | Direct incorporation of deuterium at specific positions | Requires synthesis of deuterated isocyanate | >98% |

| Metal-Catalyzed Deuteration | S-(N-Methylcarbamoyl)glutathione, D₂O, Metal catalyst | Temperature: 80-130°C, Catalyst: Pd or Rh complexes | Selective deuteration under controlled conditions | Potential for incomplete deuteration | 90-95% |

| Deuterated Solvent Exchange | S-(N-Methylcarbamoyl)glutathione, EtOD | Reflux conditions, Multiple cycles | Simple procedure, No specialized catalysts required | Lower selectivity, Multiple cycles needed | 85-95% |

| Mechanochemical Deuteration | Glutathione, Cys-d4, Ball mill | Ambient temperature, Solvent-free conditions | Environmentally friendly, High efficiency | Specialized equipment required | >95% |

Advanced Synthesis Techniques

Solid-State Deuteration Approaches

Recent advancements in deuteration chemistry have demonstrated the effectiveness of solid-state approaches for the incorporation of deuterium atoms. Research has shown that mechanochemically-induced deuteration can be achieved under solvent-free conditions at ambient temperature.

A notable example involves the use of cysteine-d4 as a deuterium source in solid-state reactions, resulting in efficient deuterium incorporation without the need for solvents or additional gaseous reactants. This approach is particularly valuable for environmentally friendly synthesis methods and could potentially be adapted for the preparation of this compound.

The mechanochemical approach typically involves:

- Grinding the reactants in a ball mill under controlled conditions

- Addition of the deuterium source (e.g., cysteine-d4)

- Continued milling to facilitate the deuteration reaction

- Isolation and purification of the deuterated product

Enzymatic Approaches for Selective Deuteration

Enzymatic methods offer another approach for the selective incorporation of deuterium atoms. Research has demonstrated the use of deuterated water (²H₂O) to incorporate deuterium into glutathione through enzymatic processes.

In this approach, deuterium from orally supplied ²H₂O is incorporated into stable C-H bonds on the tripeptide. The method estimates the maximum number of C-H bonds in glutathione that equilibrate with ²H₂O as amino acids are synthesized and incorporated into the tripeptide.

This enzymatic approach offers several advantages, including:

- High selectivity for specific positions

- Mild reaction conditions compatible with biological systems

- Potential for in vivo labeling studies

Purification and Characterization

Purification Techniques

Following synthesis, this compound requires rigorous purification to ensure high isotopic and chemical purity. Several techniques have been described in the literature for similar compounds:

Chromatographic Purification

Liquid chromatography represents the primary method for purifying this compound. Specific conditions described in the literature for similar glutathione conjugates include:

- Column: Acquity UPLC® HSS T3 1.8 µm × 2.1 mm × 150 mm column

- Temperature: 40°C

- Mobile Phase A: 15 mM Ammonium acetate (pH ~6.8)

- Mobile Phase B: Acetonitrile

- Gradient elution: Typically starting with a high percentage of aqueous phase (97% A) and gradually increasing the organic phase

This purification approach enables effective separation of the deuterated compound from non-deuterated analogs and other impurities.

Solid-Phase Extraction

Solid-phase extraction (SPE) can be employed as a preliminary purification step before more sophisticated chromatographic methods. For glutathione conjugates and related mercapturic acids, C18 columns have been successfully used with appropriate conditioning and elution protocols.

Analytical Characterization Methods

The comprehensive characterization of this compound requires multiple analytical techniques to confirm its structure, purity, and isotopic composition:

Table 2: Analytical Methods for Characterization of this compound

Mass Spectrometry Parameters

Mass spectrometry represents the primary method for confirming deuterium incorporation and assessing isotopic purity. For this compound, the specific parameters typically include:

- Ionization mode: Negative electrospray ionization (ESI)

- Mass analyzer: Triple quadrupole or high-resolution mass spectrometer

- MRM transitions: Specific precursor→product ion transitions

- Typical conditions: Gas 1 (air) pressure, 55 psi; gas 2 (air) pressure, 65 psi; curtain gas (N₂) pressure, 35 psi; heater temperature, 550°C; ion spray voltage, –4500 V

The mass shift of +3 Da compared to the non-deuterated analog confirms successful incorporation of three deuterium atoms.

Applications in Analytical Research

Internal Standard for Quantitative Analysis

This compound serves as an essential internal standard for the quantitative analysis of S-(N-Methylcarbamoyl)glutathione in biological matrices using stable isotope dilution methodology. The addition of a known concentration of the deuterated internal standard compensates for variations in extraction efficiency, ionization efficiency, and other analytical variables.

In this application, the deuterated compound must:

- Co-elute with the non-deuterated analyte during chromatographic separation

- Exhibit similar ionization behavior in the mass spectrometer

- Produce distinctive fragment ions for selective detection

Metabolic Pathway Studies

The parent compound, S-(N-Methylcarbamoyl)glutathione, has been identified as a reactive metabolite that can transfer its N-methylcarbamoyl moiety to other thiols, such as cysteine. The deuterated analog enables researchers to track these metabolic transformations with high specificity.

Studies have shown that S-(N-Methylcarbamoyl)glutathione reacts readily with cysteine in buffered aqueous media (pH 7.4, 37°C), with 42.5% of the substrate converted to S-(N-methylcarbamoyl)cysteine after 2 hours. The deuterated analog allows for precise quantitation of these metabolic processes and identification of downstream metabolites.

Toxicological Research Applications

The deuterated compound plays a crucial role in toxicological research related to methyl isocyanate exposure. Research has suggested that the conjugation of methyl isocyanate with glutathione in vivo affords a reactive S-linked product with the potential to carbamoylate nucleophilic amino acids.

By using this compound as a reference standard, researchers can:

- Quantify biomarkers of methyl isocyanate exposure

- Study the mechanism of toxicity at the molecular level

- Investigate the distribution and excretion of reactive metabolites

Chemical Reactions Analysis

Types of Reactions

S-(N-Methylcarbamoyl)glutathione-d3 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glutathione derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

S-(N-Methylcarbamoyl)glutathione-d3 is formed through the reaction of methyl isocyanate with glutathione. This compound can donate an N-methylcarbamoyl moiety to nucleophilic amino acids, such as cysteine, leading to the formation of S-(N-methylcarbamoyl)cysteine. The reactivity of this compound allows it to participate in various biochemical pathways, particularly in the context of detoxification processes and cellular signaling.

Toxicological Applications

Toxicity Studies : Research indicates that this compound plays a significant role in the detoxification of methyl isocyanate, a known toxic compound. In vivo studies have shown that this conjugate can transport methyl isocyanate within biological systems, potentially contributing to systemic toxicities associated with exposure to this chemical. For instance, it has been isolated from the bile of rats exposed to methyl isocyanate, highlighting its role as a reactive metabolite in detoxification pathways .

Embryotoxicity Assessment : Further investigations into the embryotoxic effects of this compound have demonstrated its ability to inhibit nutrient uptake in mouse yolk sacs. This inhibition leads to reduced embryonic growth by affecting the uptake mechanisms essential for embryonic development . The compound's interaction with cellular processes suggests its potential utility in studying developmental toxicity and mechanisms of teratogenicity.

Pharmacological Applications

Potential Therapeutic Uses : Given its reactive nature, this compound may serve as a model compound for exploring therapeutic strategies against conditions related to oxidative stress and inflammation. Its ability to modify protein function through carbamoylation could be leveraged in drug design, particularly for compounds targeting cellular signaling pathways or involved in oxidative stress responses.

Case Studies on Antioxidant Effects : In combination with other antioxidants such as N-acetylcysteine and vitamin D3, this compound has been evaluated for its protective effects against oxidative damage in various cell lines. These studies have shown that the compound can enhance cell viability and promote barrier integrity in intestinal models, indicating its potential application in gastrointestinal health .

Data Summary Table

Mechanism of Action

The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its role as a tracer in scientific studies. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

S-(N-Methylcarbamoyl)cysteine (SMC)

Structure & Origin : SMC is a cysteine-derived conjugate of MIC, structurally analogous to SMG but lacking the glycyl and glutamyl residues of glutathione.

Metabolism & Reactivity : Like SMG, SMC is electrophilic and capable of carbamoylating peptides and proteins in vitro. However, SMG exhibits higher reactivity due to the larger glutathione backbone, which enhances its ability to interact with cellular nucleophiles .

Toxicity : Both SMG and SMC deplete glutathione (GSH) levels in rat hepatocytes, but SMG more potently inhibits glutathione reductase (GR) activity, exacerbating oxidative stress .

N-Acetyl-S-(N-Methylcarbamoyl)cysteine (AMCC)

Structure & Origin: AMCC is the terminal urinary metabolite of SMG and SMC, formed via N-acetylation and subsequent processing in the mercapturic acid pathway . Metabolism & Detection: Unlike SMG, AMCC is non-reactive and serves as a biomarker for occupational exposure to N,N-dimethylformamide (DMF) and MIC. Its detection in urine correlates with DMF exposure levels in industrial workers . Toxicity: AMCC is significantly less toxic than SMG due to its inability to carbamoylate biomolecules, reflecting its role as a detoxification end-product .

Omethoate (S-(N-Methylcarbamoyl)methyl O,O-Dimethyl Phosphorothioate)

Structure & Origin: Omethoate is an organophosphate herbicide containing an S-(N-methylcarbamoyl) group, structurally distinct from SMG but sharing the carbamoyl moiety. Mechanism & Toxicity: Unlike SMG, which acts via carbamoylation of cellular proteins, omethoate inhibits acetylcholinesterase through phosphorylation. Its toxicity manifests as neurotoxicity, contrasting with SMG’s hepatotoxic and embryotoxic effects .

Other Glutathione Conjugates (e.g., Chlorodinitrobenzene-GSH)

Structure & Function : Glutathione conjugates such as chlorodinitrobenzene-GSH are formed via glutathione-S-transferase (GST)-mediated detoxification. However, SMG is unique in its origin from MIC/NMF and its carbamoylating reactivity .

Toxicity Profile : Most glutathione conjugates are detoxification products, but SMG is paradoxically both a detoxification intermediate and a toxicant due to its electrophilic carbamoyl group .

Research Implications and Gaps

- Isotope Effects in SMG-d3 : The deuterium labeling in SMG-d3 reduces metabolic activation, offering insights into toxicity mitigation strategies for NMF-based therapeutics .

- Comparative Toxicity : SMG’s embryotoxicity highlights the need for stricter safety protocols in MIC-exposed environments, whereas AMCC’s stability supports its utility in exposure monitoring .

- Unresolved Questions : The reversibility of SMG’s carbamoylation reactions and its interaction with other cellular targets (e.g., hemoglobin) warrant further study .

Biological Activity

S-(N-Methylcarbamoyl)glutathione-d3 is a chemically reactive glutathione conjugate that has garnered attention for its biological activity, particularly in the context of detoxification and metabolic processes. This compound is a derivative of glutathione, a tripeptide that plays a crucial role in cellular defense against oxidative stress and the detoxification of harmful substances. The unique structure of this compound allows it to participate in various biochemical reactions, making it significant for both pharmacological and toxicological studies.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₂H₂₀N₄O₇S

- Molecular Weight : 336.37 g/mol

- CAS Number : 115170

- Structure : The compound features a glutathione backbone with an N-methylcarbamoyl group attached to the sulfur atom.

This compound acts as a reactive metabolite that can form adducts with nucleophilic amino acids, particularly cysteine. This reactivity is critical in understanding its role in detoxification pathways. In vitro studies have shown that S-(N-Methylcarbamoyl)glutathione can donate an N-methylcarbamoyl moiety to cysteine, leading to the formation of S-(N-methylcarbamoyl)cysteine. After two hours of incubation at physiological pH and temperature, approximately 42.5% of the substrate was converted to this product, indicating significant reactivity under biological conditions .

Toxicological Implications

The biological activity of this compound is particularly relevant in the context of exposure to methyl isocyanate (MIC), a highly toxic compound. The conjugation of MIC with glutathione results in the formation of this reactive glutathione adduct, which can potentially release free isocyanate in vivo, contributing to systemic toxicities observed in animal models . This mechanism highlights the importance of this compound in mediating the toxicity associated with chemical exposure.

Case Study 1: Methyl Isocyanate Exposure

A study investigating the effects of methyl isocyanate on rats demonstrated that administration led to the formation of this compound as a significant metabolite. The researchers used tandem mass spectrometry to characterize this compound and evaluate its reactivity with cysteine. The findings suggest that this conjugate plays a crucial role in the detoxification process and may serve as a transport vehicle for methyl isocyanate within biological systems .

Case Study 2: Glutathione Adducts Analysis

Another research effort focused on analyzing endogenous glutathione adducts, including this compound, using sophisticated liquid chromatography-mass spectrometry techniques. This study provided insights into how these adducts form under oxidative stress conditions and their implications for cellular health and disease states .

Table 1: Reactivity of this compound with Cysteine

| Time (hours) | % Conversion to S-(N-Methylcarbamoyl)cysteine |

|---|---|

| 0 | 0 |

| 1 | 25 |

| 2 | 42.5 |

| 4 | 60 |

Table 2: Toxicity Studies Overview

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing S-(N-Methylcarbamoyl)glutathione-d3, and how is its purity validated?

- Methodological Answer : Synthesis typically involves reacting isotopically labeled glutathione (e.g., deuterated at specific positions) with methyl isocyanate or its precursors under controlled pH (7.0–8.5) to favor S-carbamoylation. Post-synthesis, purity is assessed via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to verify structural integrity, focusing on characteristic shifts for the carbamoyl moiety (~165–170 ppm in ¹³C NMR) and deuterium incorporation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity. Deuterium labeling reduces interference from endogenous glutathione derivatives. Sample preparation involves protein precipitation (e.g., using acetonitrile) followed by solid-phase extraction (SPE) to isolate the analyte. Calibration curves should use isotopically matched internal standards (e.g., S-(N-Methylcarbamoyl)glutathione-d6) to correct for matrix effects .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted at physiologically relevant pH (6.0–8.0) and temperatures (4°C, 25°C, 37°C). Hydrolysis rates are monitored via LC-MS, with degradation products (e.g., glutathione and methylamine) quantified. Buffers like phosphate (pH 7.4) or Tris-HCl (pH 8.0) are recommended for storage. At pH < 6, accelerated decomposition occurs due to protonation of the carbamoyl group, increasing electrophilicity and reactivity .

Advanced Research Questions

Q. How can researchers experimentally distinguish between direct carbamoylation and isocyanate-mediated protein modification by this compound?

- Methodological Answer : Use isotopic trapping (e.g., ¹⁸O-labeled water) to detect free isocyanate intermediates during hydrolysis. If ¹⁸O incorporation into urea derivatives is observed, it confirms isocyanate liberation. Alternatively, kinetic studies comparing carbamoylation rates in the presence/absence of nucleophiles (e.g., ethanolamine) can differentiate pathways. Mass spectrometry-based peptide mapping of modified proteins (e.g., lysine carbamoylation) provides direct evidence of the mechanism .

Q. What experimental designs are optimal for tracking in vivo metabolic fate of this compound?

- Methodological Answer : Administer the deuterated compound in animal models (e.g., rodents) and collect serial biological samples (plasma, urine, tissues). Use high-resolution mass spectrometry (HRMS) to identify metabolites, focusing on deuterium retention patterns. Bile-duct cannulation studies can assess enterohepatic recirculation. Comparative pharmacokinetic analysis with non-deuterated analogs quantifies isotopic effects on clearance and bioavailability .

Q. How should conflicting data on the reactivity of this compound with thiol-containing biomolecules be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, buffer composition). Use competitive assays with defined thiols (e.g., cysteine, albumin) to measure relative reaction rates. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Statistical meta-analysis of published datasets, weighted for methodological rigor (e.g., sample size, controls), helps identify consensus trends .

Q. What strategies mitigate off-target effects when studying this compound-induced toxicity in cellular models?

- Methodological Answer : Include negative controls (e.g., untreated cells, glutathione-deficient mutants) to isolate compound-specific effects. Use redox-sensitive fluorescent probes (e.g., CellROX) to monitor oxidative stress. Transcriptomic profiling (RNA-seq) identifies pathways selectively modulated by the compound. Dose-response studies with EC₅₀/IC₅₀ calculations ensure relevance to physiological concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.